Product packaging for D-Glucono-1,5-lactone-1-13C(Cat. No.:)

D-Glucono-1,5-lactone-1-13C

Cat. No.: B1161202
M. Wt: 179.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucono-1,5-lactone-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C₅¹³CH₁₀O₆ and its molecular weight is 179.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅¹³CH₁₀O₆

Molecular Weight

179.13

Synonyms

Gluconic Acid Lactone-1-13C;  D- Gluconic Acid Lactone-1-13C;  D-Gluconic Acid, δ-Lactone-1-13C;  1,5-Gluconolactone-1-13C;  D-(+)-Gluconic Acid δ-Lactone-1-13C;  D-(+)-Glucono-1,5-lactone-1-13C;  D-(+)-Glucono-δ-lactone-1-13C;  D-Gluconic Acid 1,5-Lactone-

Origin of Product

United States

Synthetic and Isotopic Labeling Methodologies for D Glucono 1,5 Lactone 1 13c

Precursor Selection and Preparation for Carbon-13 Enrichment

Strategies utilizing ¹³C-labeled D-glucose precursors

The most direct and common precursor for the synthesis of D-Glucono-1,5-lactone-1-13C is D-glucose labeled at the C-1 position with carbon-13 ([1-¹³C]-D-glucose). humankinetics.commedchemexpress.com The use of [1-¹³C]-D-glucose ensures that the resulting lactone will have the isotopic label at the desired carbonyl carbon. This specifically labeled glucose can be sourced commercially or synthesized through various methods. researchgate.net The choice of a ¹³C-labeled glucose precursor is foundational for tracing the metabolic fate of the C-1 carbon of glucose as it is processed through various biochemical pathways. shimadzu.comnih.gov

Considerations for specific carbon position labeling (e.g., C-1 vs. C-6 vs. uniformly labeled)

The position of the carbon-13 label within the glucose molecule is a critical consideration that dictates the specific metabolic questions that can be addressed.

[1-¹³C]-glucose: This is the precursor of choice for synthesizing this compound. When [1-¹³C]-glucose enters the pentose (B10789219) phosphate (B84403) pathway, the labeled C-1 carbon is lost as ¹³CO₂ during the conversion of 6-phosphogluconate. nih.govshimadzu.com This characteristic allows researchers to quantify flux through the oxidative branch of the PPP.

[6-¹³C]-D-glucose: In contrast, if D-glucono-1,5-lactone labeled at the C-6 position is desired, the synthesis would start with [6-¹³C]-D-glucose.

Uniformly labeled [U-¹³C]-glucose: This precursor, where all six carbon atoms are ¹³C, is often used in metabolic studies to trace the incorporation of the entire glucose backbone into various metabolites. humankinetics.comnih.gov It is particularly useful when trying to distinguish between endogenous and exogenous carbohydrate sources. humankinetics.com

The strategic selection of a specifically labeled glucose isotopomer is therefore paramount and depends entirely on the research objectives. humankinetics.comnih.gov

Chemical Synthetic Routes for this compound

Once the appropriately labeled precursor, [1-¹³C]-D-glucose, has been obtained, the next step is its chemical conversion to this compound. This is typically achieved through oxidation of the aldehyde group at the C-1 position of the glucose molecule.

Oxidation processes of ¹³C-labeled glucose

The oxidation of the aldehyde group of [1-¹³C]-D-glucose to a carboxylic acid, which then cyclizes to form the lactone, is a key transformation. Several methods can be employed for this purpose.

A well-established and common method for the synthesis of aldonic acids and their lactones from aldoses is oxidation with bromine water. nist.govchemicalbook.comdoubtnut.com This method is particularly suitable because it is a mild oxidizing agent that selectively oxidizes the aldehyde group of glucose to a carboxylic acid without significantly affecting the alcohol groups. vedantu.comaklectures.com The reaction is typically carried out in a slightly acidic solution. The resulting gluconic acid readily forms the more stable 1,5-lactone (δ-lactone) in solution. nist.gov The use of bromine water provides nearly quantitative yields of the aldonic acid or its lactone. nist.gov

Table 1: Key Aspects of Bromine Water Oxidation

Feature Description
Reagent Bromine (Br₂) in water
Selectivity Mild oxidizing agent that selectively oxidizes the C-1 aldehyde group of glucose.
Product The initial product is D-gluconic acid-1-¹³C, which spontaneously cyclizes to form D-Glucono-1,5-lactone-1-¹³C. nist.gov
Conditions Typically performed in a slightly acidic aqueous solution. nist.gov

| Yield | Generally high, approaching quantitative conversion. nist.gov |

More recently, catalytic oxidation methods have been developed for the selective oxidation of carbohydrates. Palladium catalysts, often supported on materials like carbon, have been shown to be effective for the oxidation of glucose to gluconic acid. taylorfrancis.com These reactions can be performed using air or oxygen as the oxidant, making them potentially more environmentally friendly than methods using stoichiometric bromine. While much of the research on palladium-catalyzed oxidation focuses on the C-3 or C-6 hydroxyl groups, conditions can be optimized for the selective oxidation of the anomeric carbon. researchgate.netresearchgate.net The activity and selectivity of these catalysts can be influenced by factors such as particle size and the presence of promoters. taylorfrancis.com

Table 2: Features of Palladium-Catalyzed Oxidation

Feature Description
Catalyst Typically palladium-based, often supported on carbon (Pd/C). taylorfrancis.com
Oxidant Often air or pure oxygen.
Selectivity Can be tuned to favor oxidation at different positions, including the C-1 aldehyde.
Advantages Potentially greener process due to the use of a catalytic amount of metal and a clean oxidant.

| Challenges | Requires careful optimization of reaction conditions to achieve high selectivity for C-1 oxidation and avoid over-oxidation. researchgate.net |

Electrolytic Oxidation Approaches

Electrolytic oxidation presents a viable method for the synthesis of gluconolactone (B72293) from glucose. This process often involves the electrochemical oxidation of a bromide, which in turn oxidizes glucose to gluconolactone. cas.cztdl.org The bromide is then regenerated in the process, allowing it to participate in further oxidation reactions. cas.cz This method can achieve high current efficiency, nearing 100%. tdl.org

The choice of electrode material and reaction conditions significantly influences the product distribution. acs.org For instance, using a manganese dioxide/titanium (MnO₂/Ti) anode can yield both gluconic acid and glucaric acid. mdpi.com Boron-doped diamond (BDD) electrodes have also been explored, where the oxidation is primarily driven by hydroxyl radicals. acs.org While this can produce various compounds, it also highlights the challenge of controlling selectivity in electrochemical methods. acs.org

Multi-step Synthesis Considerations from Isotopically Enriched Starting Materials

The synthesis of D-Glucono-1,5-lactone-1-¹³C often begins with an isotopically enriched precursor, such as D-glucose-1-¹³C. A common multi-step approach involves the selective oxidation of the C1 aldehyde group of the labeled glucose. One established method is the Kiliani-Fischer synthesis, which can be adapted to incorporate ¹³C by using a labeled cyanide, such as K¹³CN, with a starting sugar like D-arabinose. This forms diastereomeric cyanohydrins that, upon hydrolysis, yield gluconic acid-1-¹³C and its epimer, which can then be separated and lactonized.

Another strategy involves the oxidation of D-glucose-1-¹³C using bromine water under mildly acidic conditions to form gluconic acid-1-¹³C, which then cyclizes to the desired lactone. The purification of the isotopically labeled lactone is a crucial step to ensure high isotopic and chemical purity, often requiring techniques like high-performance liquid chromatography (HPLC).

Challenges and Optimizations in Chemical Synthesis of ¹³C-Labeled Lactones

The chemical synthesis of ¹³C-labeled lactones is not without its difficulties. A primary challenge is ensuring high isotopic enrichment and preventing isotopic dilution. chempep.com The stability of the lactone ring, which is susceptible to hydrolysis, especially under varying pH conditions, also presents a significant hurdle. nih.govresearchgate.net

Optimizing reaction conditions is key to maximizing yield and purity. For instance, controlling the temperature during lactonization can significantly improve the formation of the ring structure. Furthermore, the choice of reagents and their addition method, such as the dropwise addition of a reducing agent at low temperatures, can prevent unwanted side reactions. The development of new synthetic routes is often necessary to introduce the isotope label into the ring structure, which is crucial for applications like mass spectrometry where side-chain labeling can be problematic. acs.org

Enzymatic and Biocatalytic Production of D-Glucono-1,5-lactone-1-¹³C

Enzymatic and biocatalytic methods offer a highly specific and efficient alternative to chemical synthesis for producing D-Glucono-1,5-lactone-1-¹³C. These methods leverage the catalytic power of enzymes to achieve the desired transformation under mild conditions.

Glucose Oxidase-Mediated Oxidation of ¹³C-Labeled Glucose

Glucose oxidase (GOx) is a widely used enzyme that catalyzes the oxidation of the β-anomer of D-glucose to D-glucono-1,5-lactone, with the concomitant reduction of molecular oxygen to hydrogen peroxide. rsc.orgwikipedia.org By using D-glucose-1-¹³C as the substrate, this enzymatic reaction directly yields D-Glucono-1,5-lactone-1-¹³C. nih.govd-nb.info Glucose oxidase is highly specific for β-D-glucose, ensuring a targeted conversion. rsc.org The lactone produced can then spontaneously hydrolyze to gluconic acid. wikipedia.org

This method is advantageous due to its high selectivity, which minimizes the formation of byproducts often seen in chemical oxidation. mdpi.com The reaction is typically carried out in an aqueous buffer at room temperature, making it an environmentally benign process. chemicalbook.com

Cofactor Regeneration Systems in Enzymatic Synthesis

Many enzymatic reactions, particularly those involving oxidoreductases, require expensive cofactors such as NAD(P)H. mdpi.comrsc.org To make these processes economically viable, in situ cofactor regeneration systems are essential. A common strategy involves coupling the primary reaction with a secondary enzymatic reaction that regenerates the cofactor. rsc.org

For instance, glucose dehydrogenase can be used to oxidize glucose to gluconolactone, which in turn reduces NADP⁺ to NADPH. mdpi.combeilstein-journals.org This regenerated NADPH can then be used by another enzyme, such as a P450 monooxygenase, for a desired hydroxylation reaction. beilstein-journals.org These coupled-enzyme systems can be implemented with isolated enzymes or within whole-cell biocatalysts to enhance productivity. scispace.com Light-driven systems using nanophotoreactors have also been developed to regenerate enzymatic cofactors like NAD⁺. nih.gov

Immobilized Enzyme or Cell Systems for Efficient Production

To enhance stability, reusability, and process efficiency, enzymes used in the production of D-glucono-1,5-lactone can be immobilized on solid supports. nih.govmdpi.com Immobilization simplifies downstream processing by retaining the enzyme within the reactor. mdpi.com Various materials have been used for immobilization, including graphene oxide, hydrogels, and porous polymer monoliths. rsc.orgnih.gov

Co-immobilizing multiple enzymes involved in a cascade reaction can further improve efficiency through substrate channeling, where the product of one enzyme is directly passed to the next. nih.govtandfonline.com For example, co-immobilizing glucose oxidase and catalase can be beneficial, as catalase decomposes the hydrogen peroxide byproduct of the glucose oxidase reaction, which can otherwise be inhibitory or cause inactivation. nih.gov Immobilized systems are well-suited for continuous flow reactors, allowing for better control over reaction conditions and consistent product quality. mdpi.commdpi.com

Advanced Analytical Techniques and Spectroscopic Characterization of D Glucono 1,5 Lactone 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the characterization of D-Glucono-1,5-lactone-1-13C. The presence of the 13C-label at a specific site enhances the signal of that carbon atom, facilitating a variety of one- and two-dimensional NMR experiments that provide rich structural and quantitative information.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) for confirmation of isotopic labeling.

13C-NMR is the definitive method for verifying the successful incorporation of the Carbon-13 isotope at the C-1 position of the D-Glucono-1,5-lactone molecule. The technique directly probes the carbon skeleton, and the enrichment at a specific site results in a significantly enhanced signal for that carbon, making its identification unequivocal.

The chemical shift in a 13C-NMR spectrum is highly sensitive to the electronic environment of each carbon atom. For D-Glucono-1,5-lactone, the C-1 carbon, being part of the lactone functional group, exhibits a characteristic chemical shift. In the 13C-NMR spectrum of this compound, the signal corresponding to the C-1 carbon is significantly intensified compared to the signals of the other carbon atoms. This pronounced signal intensity serves as direct evidence of isotopic enrichment at the C-1 position.

A study utilizing [1-13C]glucose as a substrate for the enzymatic synthesis of D-Glucono-1,5-lactone demonstrated the utility of 13C-NMR in monitoring the reaction. The distinct chemical shift of the C-1 carbon allowed for clear differentiation from the starting material and other potential byproducts.

Carbon PositionTypical Chemical Shift (ppm)
C-1~170-175
C-2~70-75
C-3~70-75
C-4~70-75
C-5~80-85
C-6~60-65

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Beyond simple confirmation, quantitative 13C-NMR (qNMR) can be employed to determine the isotopic purity of this compound. By integrating the area of the enhanced C-1 signal and comparing it to the signals of the naturally abundant 13C in the other carbon positions, a precise measurement of the isotopic enrichment can be achieved. This method is crucial for quality control and for applications where a known and high level of isotopic labeling is required. Certificates of analysis for commercially available this compound often rely on NMR data to confirm the structure and assess purity.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for structural elucidation and quantification of related species.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. For this compound, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable for confirming the connectivity of the carbon skeleton and for analyzing the compound in the presence of other related molecules.

The quantitative 13C-1H HMBC (qHMBC) NMR spectroscopy technique has proven effective for the real-time monitoring of reactions involving D-Glucono-1,5-lactone. This method allows for the quantification of species in a complex mixture without the need for separation. For instance, the enzymatic hydrolysis of glucono-δ-lactone to gluconic acid can be monitored in real-time using this approach. The correlation between the labeled C-1 carbon and nearby protons provides a unique signal that can be integrated to determine the concentration of the lactone in the reaction mixture over time.

The ability to selectively observe the 13C-labeled position makes this compound an excellent probe for studying its fate in complex biochemical systems. In a mixture containing various sugars and their derivatives, the unique signal from the 13C-label allows for the unambiguous tracking of the lactone and its transformation products. This is particularly useful in metabolic studies or in monitoring enzymatic processes where multiple structurally similar compounds are present.

TechniqueInformation ProvidedApplication Example
HSQC Direct one-bond C-H correlationsConfirms which protons are directly attached to each carbon atom, aiding in the assignment of the 1H and 13C spectra.
HMBC Correlations between carbons and protons over two or three bondsEstablishes the connectivity of the carbon skeleton by showing correlations between the C-1 carbonyl carbon and protons on neighboring carbons.

Hyperpolarized 13C-NMR in metabolic studies

Hyperpolarized 13C-NMR spectroscopy is a powerful, non-invasive technique for monitoring metabolic fluxes in real-time. nih.gov The use of D-Glucono-1,5-lactone labeled at the C1 position with 13C (this compound) allows for the direct observation of the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This pathway is crucial for producing NADPH and the precursors for nucleotide biosynthesis, and its activity is often altered in diseases like cancer. nih.gov

By introducing hyperpolarized this compound into living systems, such as isolated perfused mouse livers, researchers can track its metabolic fate. nih.gov The appearance of hyperpolarized bicarbonate (H¹³CO₃⁻) within seconds demonstrates the compound's rapid entry into hepatocytes, its phosphorylation, and subsequent metabolism through the PPP. nih.gov This technique offers a significant advantage over traditional methods by providing a dynamic snapshot of metabolic activity. nih.gov

Principles of dynamic nuclear polarization (DNP) for this compound

Dynamic Nuclear Polarization (DNP) is the technique used to dramatically enhance the nuclear spin polarization of 13C-labeled compounds, thereby overcoming the inherent low sensitivity of NMR spectroscopy. nih.govcopernicus.org The process involves transferring the high polarization of electron spins from a stable radical to the 13C nuclear spins of this compound. dtu.dk

The fundamental steps of DNP for preparing hyperpolarized this compound are as follows:

Sample Preparation : A frozen solution of this compound is prepared, containing a stable organic radical, such as TEMPOL. copernicus.org

Hyperpolarization : The sample is placed in a high magnetic field (e.g., 3.35 T to 7 T) and cooled to cryogenic temperatures (around 1-2 K). copernicus.orgdtu.dk

Microwave Irradiation : The sample is irradiated with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical. This irradiation facilitates the transfer of spin polarization from the highly polarized electrons to the ¹³C nuclei. nih.gov

Dissolution : Once a high level of ¹³C polarization is achieved, the solid sample is rapidly dissolved with a heated solvent and transferred to an NMR spectrometer for immediate analysis. copernicus.org

This process, known as dissolution DNP (d-DNP), increases the signal of the 13C-labeled metabolite by several orders of magnitude. copernicus.org

Enhancement factors and signal detection in real-time metabolic flux analysis

The DNP process results in a massive signal enhancement for ¹³C nuclei, often by a factor of 10,000 to 100,000 times compared to the thermal equilibrium state. dtu.dkdtu.dk This hyperpolarized state, however, is transient and decays back to thermal equilibrium at a rate determined by the spin-lattice relaxation time (T1). weizmann.ac.il For this reason, data acquisition must be performed rapidly after dissolution and injection. escholarship.org

In real-time metabolic flux analysis, the enhanced signal allows for the detection of not only the injected this compound but also its downstream metabolites. For instance, in studies of the PPP, the key metabolite detected is hyperpolarized ¹³C-bicarbonate, which is produced after three enzymatic steps. nih.gov The rate of appearance and the intensity of the bicarbonate signal provide a direct measure of the flux through the oxidative arm of the PPP. nih.gov

Research has shown that under conditions of oxidative stress (induced by H₂O₂), the production of H¹³CO₃⁻ from hyperpolarized δ-[1-¹³C]gluconolactone can increase twofold in glucose-perfused livers, indicating a stimulation of PPP flux. nih.gov This demonstrates the sensitivity of the technique in detecting metabolic responses to physiological challenges. nih.gov

Table 1: Research Findings in Hyperpolarized 13C-NMR Studies
ParameterDescriptionTypical Value/ObservationSource
Target PathwayThe primary metabolic pathway investigated using hyperpolarized this compound.Oxidative Pentose Phosphate Pathway (PPP) nih.gov
Detected MetaboliteThe key downstream product observed to quantify pathway flux.Hyperpolarized 13C-Bicarbonate (H¹³CO₃⁻) nih.gov
Signal EnhancementThe increase in NMR signal intensity achieved through Dynamic Nuclear Polarization (DNP).>10,000-fold copernicus.org
Observed Metabolic ChangeExample of a detected change in metabolic flux in response to a stimulus (H₂O₂).Twofold increase in H¹³CO₃⁻ production nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry provides a complementary suite of tools for the analysis of this compound and its metabolic products. These techniques are highly sensitive and can provide detailed information about isotopic enrichment and the distribution of isotopes within molecules.

High-resolution mass spectrometry (HRMS) for isotopic purity and molecular weight verification

High-resolution mass spectrometry (HRMS) is essential for verifying the molecular weight and assessing the isotopic purity of this compound. Unlike low-resolution MS, HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers can measure mass-to-charge ratios (m/z) with very high accuracy (typically within 5 ppm). masonaco.orgnih.gov

This precision allows for the unambiguous determination of the elemental formula of a molecule. masonaco.org For this compound, HRMS can confirm the incorporation of the single ¹³C atom by measuring its exact mass, which is distinct from the mass of the unlabeled compound. nih.gov Furthermore, by analyzing the ion cluster, HRMS can quantify the isotopic enrichment, ensuring the quality of the tracer before its use in metabolic studies.

Table 2: HRMS Parameters for Isotopic Analysis
ParameterSignificanceTypical ValueSource
Mass AccuracyThe closeness of the measured mass to the theoretical exact mass. Crucial for formula determination.< 5 ppm nih.gov
ResolutionThe ability to distinguish between two peaks of slightly different mass-to-charge ratios.> 100,000 nih.gov
ApplicationPrimary use in the context of this compound.Molecular weight verification and isotopic purity assessment

Mass isotopomer analysis in stable isotope resolved metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) utilizes ¹³C-labeled tracers like this compound to map the flow of carbon atoms through metabolic networks. nih.gov After introducing the tracer into a biological system, mass spectrometry is used to analyze the mass isotopomer distribution (MID) of downstream metabolites. A mass isotopomer is a molecule that differs only in the number of isotopic atoms it contains (e.g., a metabolite with zero, one, or two ¹³C atoms).

By measuring the relative abundances of these isotopomers for various metabolites, researchers can deduce the activity of different pathways. researchgate.net For example, the ¹³C label from this compound entering the PPP will be transferred to intermediates like ribose-5-phosphate (B1218738). Analyzing the MID of ribose-5-phosphate and other connected metabolites provides quantitative data on the relative fluxes through the PPP versus glycolysis. nih.gov This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), relies on mathematical models to translate the measured MIDs into pathway fluxes. nih.gov

Coupled techniques (e.g., LC-MS) for metabolite identification and quantification

Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is a cornerstone of modern metabolomics. nih.gov LC separates the complex mixture of metabolites from a biological sample based on their physicochemical properties before they enter the mass spectrometer for detection. nih.gov This separation reduces ion suppression and allows for the accurate identification and quantification of individual compounds, even isomers. nih.gov

In studies using this compound, LC-MS is used to measure the concentrations and isotopic enrichment of the tracer and its various metabolic products. nih.gov High-performance liquid chromatography (HPLC) can effectively separate polar compounds like sugar phosphates and organic acids that are central to glucose metabolism. mdpi.com The subsequent MS or tandem MS (MS/MS) analysis provides both the mass information needed to track the ¹³C label and structural information (from fragmentation patterns) to confirm metabolite identities. nih.gov This powerful combination enables comprehensive and quantitative profiling of metabolic pathways influenced by the tracer. shimadzu.com

Chromatographic Methods for Separation and Detection of this compound and its Metabolites

Chromatographic techniques are fundamental for isolating and quantifying this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful methods utilized for this purpose, each offering distinct advantages.

High-performance liquid chromatography is a cornerstone technique for the analysis of D-Glucono-1,5-lactone. Various HPLC methods have been developed to separate and quantify this compound from different sample types, including foodstuffs and biological fluids. cmes.orgcore.ac.uk The separation is typically achieved using reverse-phase columns, such as C18, or specialized columns like hydrophilic interaction chromatography (HILIC) columns. cmes.orgresearchgate.net

A common approach involves using an isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water, which allows for consistent and reproducible separation. cmes.orgresearchgate.net Detection methods can vary; while UV detectors can be used, D-Glucono-1,5-lactone lacks a strong chromophore, making other detectors more suitable. Charged Aerosol Detection (CAD) has been shown to be effective, providing a linear response over a specific concentration range and low detection limits. cmes.org Another sensitive technique is pulsed amperometric detection (PAD), particularly with a gold electrode, which is well-suited for carbohydrate analysis. core.ac.uk

For this compound, the chromatographic behavior is identical to its unlabeled counterpart. However, when HPLC is coupled with mass spectrometry (LC-MS), the 13C label provides a distinct mass shift, allowing for unambiguous identification and quantification, even in the presence of endogenous (unlabeled) gluconolactone (B72293). nih.govunt.edu This is particularly valuable in metabolic flux analysis where tracing the path of the labeled carbon is the primary objective. nih.gov

Table 1: Example of HPLC Method Parameters for D-Glucono-1,5-lactone Analysis
ParameterConditionReference
ColumnThermo Hypersil Gold Aq (250 mm×4.6 mm, 5 μm) cmes.org
Mobile PhaseAcetonitrile-water (9+1) cmes.org
Flow Rate0.5 mL·min⁻¹ cmes.org
Column Temperature30 ℃ cmes.org
Injection Volume10 μL cmes.org
DetectorCharged Aerosol Detection (CAD) cmes.org

Gas chromatography-mass spectrometry offers high sensitivity and resolution but requires that analytes be volatile and thermally stable. Since D-Glucono-1,5-lactone is a polar, non-volatile sugar derivative, a chemical derivatization step is necessary prior to analysis. nih.gov The most common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS). nih.gov

Once derivatized, the volatile TMS-ether of gluconolactone can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer then detects the fragments of the derivatized molecule as it elutes from the column. For this compound, the mass spectrum will show a characteristic M+1 peak for fragments containing the C-1 carbon, allowing for its differentiation from the naturally abundant isotopologues. nih.govnih.gov This technique is extremely powerful for isotopomer analysis, which helps in elucidating metabolic pathways. nih.govresearchgate.net

Table 2: GC-MS Analysis Workflow for D-Glucono-1,5-lactone
StepDescriptionReference
1. Sample PreparationLyophilization or drying of the aqueous sample. nih.gov
2. DerivatizationAddition of silylating agents (e.g., BSTFA + TMCS) and heating to form volatile TMS derivatives. nih.gov
3. GC SeparationInjection into the GC system for separation on a capillary column. nih.gov
4. MS DetectionElectron ionization (EI) followed by mass analysis to obtain a fragmentation pattern. The 13C label at the C-1 position results in a +1 mass shift in corresponding fragments. nih.gov

Infrared (IR) Spectroscopy for Reaction Monitoring and Product Quantification

Infrared (IR) spectroscopy is a valuable tool for real-time, non-invasive monitoring of chemical reactions. By detecting changes in the vibrational frequencies of chemical bonds, it can track the conversion of reactants to products.

Fourier transform infrared (FTIR) spectroscopy is a direct and versatile method for monitoring enzymatic reactions without the need for coupled assays or labeled substrates. nih.gov The principle lies in the fact that the substrate and product of a reaction typically have different infrared spectra. nih.gov This technique can be applied to study enzymes like glucose oxidase, which catalyzes the oxidation of D-glucose to D-Glucono-1,5-lactone. researchgate.netwikipedia.org

The key spectral feature for monitoring this reaction is the appearance of the carbonyl (C=O) stretching vibration of the lactone functional group. researchgate.net This absorption band is typically weak but distinct and appears in a region of the spectrum where other reactants, like glucose, have minimal interference. researchgate.net By monitoring the increase in the intensity of this characteristic peak over time, the rate of the enzymatic reaction can be determined directly. nih.gov The use of Attenuated Total Reflectance (ATR) accessories is common for analyzing aqueous samples, minimizing water interference and allowing for in-situ measurements. nih.govresearchgate.net

FTIR spectroscopy is particularly well-suited for monitoring both the formation of D-Glucono-1,5-lactone and its subsequent hydration (hydrolysis) to D-gluconic acid. researchgate.netwikipedia.org The formation of the lactone from its precursor (e.g., oxidation of glucose) is marked by the emergence of the characteristic ester carbonyl (C=O) stretching peak. researchgate.netresearchgate.net

Conversely, the hydration of D-Glucono-1,5-lactone into the open-chain D-gluconic acid can be monitored by the disappearance of this same lactone carbonyl peak and the appearance of spectral features corresponding to the carboxylic acid group. In aqueous solution, D-Glucono-1,5-lactone exists in equilibrium with D-gluconic acid. fao.orgresearchgate.net FTIR can track the shift in this equilibrium, which is influenced by factors such as pH and temperature. wikipedia.org This makes it a powerful tool for studying the kinetics and thermodynamics of lactone ring-opening and closing reactions. researchgate.netnih.gov

Table 3: Key IR Spectral Bands for Monitoring D-Glucono-1,5-lactone Reactions
Compound/Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)ObservationReference
D-Glucono-1,5-lactoneEster Carbonyl (C=O) Stretch~1740-1765Increases during formation; decreases during hydration. researchgate.netresearchgate.net
D-Gluconic AcidCarboxylate (COO⁻) Stretch~1575Increases during lactone hydration. nih.gov

Biochemical and Metabolic Pathway Elucidation Using D Glucono 1,5 Lactone 1 13c As a Tracer

Tracing Central Carbon Metabolism in Non-Human Biological Systems

D-Glucono-1,5-lactone-1-13C, and its hydrolyzed form, 13C-gluconate, are particularly valuable for studying metabolic pathways in microorganisms and isolated organ systems. These tracers offer a direct entry point into specific pathways, often bypassing earlier regulatory steps of glucose metabolism.

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. creative-proteomics.com this compound is an effective tool for analyzing the flux through the PPP. Once hydrolyzed to gluconate and phosphorylated to 6-phospho-1-13C-gluconate, the labeled carbon is positioned to be released as 13CO2 in the oxidative branch of the PPP, allowing for direct measurement of pathway activity. nih.gov

The use of 13C-labeled gluconate allows for the quantification of carbon flow through both the oxidative and non-oxidative branches of the PPP. figshare.com The oxidative phase results in the decarboxylation of glucose-6-phosphate (G6P), producing NADPH and pentose phosphates. nih.gov The non-oxidative phase involves a series of carbon rearrangements that can regenerate fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (GA3P). nih.gov By tracing the fate of the 13C label from gluconate, researchers can distinguish between the carbon that is oxidized and released as CO2 and the carbon that is recycled through the non-oxidative branch. biorxiv.org

In studies using hyperpolarized δ-[1-13C]gluconolactone in isolated perfused mouse livers, the appearance of hyperpolarized H13CO3− was observed within seconds. nih.govnih.gov This rapid production of labeled bicarbonate provides direct evidence of flux through the oxidative PPP, as it results from the enzymatic steps of 6-phosphogluconolactonase and 6-phosphogluconate dehydrogenase. nih.govnih.gov The rate of H13CO3− production can be used to quantify the flux through the oxidative branch of the pathway. nih.gov

A key parameter in central carbon metabolism is the PPP split ratio, which defines the fraction of glucose that enters the PPP versus glycolysis. nih.govasm.org Using [U-13C]gluconate as a tracer alongside unlabeled glucose allows for a direct and accurate determination of this ratio. nih.govnih.gov This method involves measuring the mass isotopomer distributions of intracellular metabolites around the 6-phosphogluconate node. nih.gov

In a study on the filamentous fungus Penicillium chrysogenum, a penicillin G-producing chemostat culture was fed with a mixture of unlabeled glucose and trace amounts of [U-13C]gluconate. nih.govnih.gov The resulting mass isotopomer measurements of primary metabolites were used to calculate the PPP split ratio. nih.govasm.org The gluconate tracer method yielded a PPP split ratio of 51.8%. nih.govasm.org For comparison, a 13C-based metabolic flux analysis (MFA) using labeled glucose resulted in a comparable split ratio of 51.1%. nih.govasm.org However, a sensitivity analysis revealed that the gluconate tracer method provided a more precise estimate, with a significantly smaller 95% confidence interval. nih.govnih.gov

Comparison of PPP Split Ratio Estimation Methods in Penicillium chrysogenum
MethodEstimated PPP Split Ratio (%)95% Confidence Interval (%)
Gluconate Tracer Method51.846.0 - 56.5
13C-based MFA51.140.0 - 63.5

The primary function of the oxidative PPP is the production of NADPH, which is essential for reductive biosynthesis and maintaining the cellular redox state. creative-proteomics.comescholarship.org this compound is a valuable tool for investigating NADPH production and the associated redox balance. By tracing the flux through the oxidative PPP, researchers can quantify the contribution of this pathway to the total NADPH pool.

Studies have shown that increasing the flux through the PPP, for instance by using gluconate as a carbon source, can boost NADPH availability. researchgate.netnih.gov This is particularly relevant in biotechnological applications where high levels of NADPH are required for the production of certain compounds. The ability to trace the metabolism of 13C-labeled gluconolactone (B72293) allows for a direct correlation between PPP activity and the cellular redox state, often measured through the NADPH/NADP+ ratio. In glioblastoma cells, silencing the PPP enzyme 6-phosphogluconolactonase (PGLS) led to downregulated levels of NADPH and reduced glutathione (B108866) (GSH), highlighting the pathway's critical role in redox homeostasis. escholarship.org

D-Glucono-1,5-lactone is the immediate precursor to gluconic acid in aqueous solutions. The metabolism of gluconic acid and its lactone forms is a key area of study where this compound can provide significant insights.

In an aqueous environment, D-Glucono-1,5-lactone undergoes spontaneous hydrolysis to form an equilibrium mixture consisting mainly of D-gluconic acid and, to a lesser extent, the D-Glucono-1,4-lactone. nih.govfao.org This hydrolysis reaction is influenced by factors such as pH and temperature, with the rate increasing at higher pH and temperatures. atamanchemicals.com The initial sweet taste of the 1,5-lactone transitions to a sour taste as the acidic gluconic acid is formed. nih.gov

The kinetics of this hydrolysis have been studied, and it is understood that the 1,5-lactone is the primary form that is initially hydrolyzed, which then equilibrates with the 1,4-lactone and the open-chain acid. nih.govatamanchemicals.com Using 13C-labeled D-Glucono-1,5-lactone allows for the precise tracking of the label as it transitions between these different forms, providing data on the rates of hydrolysis and the establishment of equilibrium under various conditions.

Hydrolysis Products of D-Glucono-1,5-lactone in Aqueous Solution
CompoundFormRelative Abundance at Equilibrium
D-Gluconic AcidOpen-chain~55-66%
D-Glucono-1,5-lactoneδ-lactone~34-45% (combined)
D-Glucono-1,4-lactoneγ-lactone

Gluconic Acid Metabolism and Interconversion Pathways

Kinetics of gluconic acid production and interconversion

D-Glucono-1,5-lactone is the direct product of the oxidation of D-glucose at the C1 position, a reaction catalyzed by enzymes such as glucose oxidase. wikipedia.orgnih.gov In aqueous solutions, D-glucono-1,5-lactone is involved in a dynamic equilibrium with its corresponding carboxylic acid, D-gluconic acid. wikipedia.orgfao.org This interconversion is a critical aspect of its biochemical role and is characterized by specific kinetic parameters.

The hydrolysis of D-glucono-1,5-lactone to D-gluconic acid is the primary reaction in its production pathway. researchgate.net This reaction can occur spontaneously or be catalyzed by the enzyme gluconolactonase. researchgate.netrsc.org The spontaneous hydrolysis is a first-order reaction with respect to the lactone concentration. researchgate.netresearchgate.net The rate of this hydrolysis is significantly influenced by environmental conditions such as pH and temperature, with increased rates observed at higher pH and temperatures. wikipedia.orgscispace.com For instance, the rate constant for the hydroxide (B78521) ion-catalyzed hydrolysis has been determined to be 2.76 x 10³ L·mol⁻¹·s⁻¹ at 25°C. scispace.com

The equilibrium in aqueous media typically favors the formation of D-gluconic acid, which exists in equilibrium with the delta- and gamma-lactones. fao.org At room temperature, a commercial 50% aqueous solution of gluconic acid will contain about 55-66% D-gluconic acid and the remainder as its lactone forms. fao.org The use of D-Glucono-1,5-lactone-1-¹³C as a tracer allows for the precise tracking of these kinetic and equilibrium processes in biological systems. By monitoring the appearance of the ¹³C label in D-gluconic acid over time, researchers can accurately determine the rates of both the forward (hydrolysis) and reverse (lactonization) reactions under physiological conditions. osti.gov

Below is a table summarizing the kinetic parameters for the hydrolysis of D-Glucono-1,5-lactone.

ParameterConditionValueReference
Hydrolysis Reaction Order Aqueous SolutionFirst-order researchgate.netresearchgate.net
Rate Constant (k) 25°C (Optical Rotation)2.26 x 10⁻⁴ s⁻¹ researchgate.net
Rate Constant (k) 25°C (Coulometry)1.31 x 10⁻⁴ s⁻¹ researchgate.net
Activation Energy (Ea) 20-25°C15 kcal/mol researchgate.net
Hydroxide Ion Catalysis (kOH-) 25°C2.76 x 10³ L·mol⁻¹·s⁻¹ scispace.com

Interactions with Glycolytic and Tricarboxylic Acid (TCA) Cycles

The isotopic label from D-Glucono-1,5-lactone-1-¹³C provides a powerful tool for tracing the metabolic fate of gluconate and its interactions with central carbon metabolism, namely the Glycolytic and Tricarboxylic Acid (TCA) cycles. Following its hydrolysis to ¹³C-gluconic acid, the tracer can be phosphorylated by gluconate kinase to produce 6-phospho-¹³C-gluconate. wikipedia.orgnih.gov This molecule is a key intermediate and the entry point into the Pentose Phosphate Pathway (PPP). nih.govwikipedia.org

The PPP is intrinsically linked to glycolysis, sharing several intermediates. nih.govtuscany-diet.net The oxidative phase of the PPP metabolizes 6-phospho-¹³C-gluconate, leading to the release of the ¹³C label as ¹³CO₂ and the production of ribulose-5-phosphate and NADPH. nih.govnih.gov The non-oxidative phase of the PPP then allows for the interconversion of pentose phosphates with glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov

Through these shared intermediates, the ¹³C label from the original D-Glucono-1,5-lactone-1-¹³C molecule can enter the glycolytic pathway. researchgate.net Once in the glycolytic pathway, ¹³C-labeled glyceraldehyde-3-phosphate can be further metabolized to pyruvate (B1213749). This ¹³C-labeled pyruvate can then be transported into the mitochondria and converted to ¹³C-acetyl-CoA, which subsequently enters the TCA cycle. researchgate.net By tracking the distribution of the ¹³C label within the intermediates of the TCA cycle, such as citrate, α-ketoglutarate, and malate, researchers can elucidate the contribution of gluconate to the energy and biosynthetic precursor pools of the cell. mdpi.comresearchgate.net This tracing allows for a quantitative understanding of the metabolic flux from gluconate into these core metabolic pathways. researchgate.net

Stable Isotope Resolved Metabolomics (SIRM) Applications

Mapping metabolic transformations in cellular and microbial systems (e.g., isolated perfused organs, cell cultures, bacteria, fungi)

Stable Isotope Resolved Metabolomics (SIRM) utilizing D-Glucono-1,5-lactone-1-¹³C serves as a powerful technique to map the intricate network of metabolic transformations across a variety of biological systems. nih.govdoaj.org The introduction of the ¹³C label allows for the unambiguous tracing of the carbon backbone of gluconate as it is metabolized and incorporated into a wide array of downstream compounds.

A notable application of this is in the study of isolated perfused organs. For instance, hyperpolarized δ-[1-¹³C]gluconolactone has been employed as a probe to monitor the flux through the oxidative portion of the pentose phosphate pathway (PPP) in isolated perfused mouse livers. nih.govnih.gov In these experiments, the appearance of hyperpolarized H¹³CO₃⁻ was detected within seconds, demonstrating the rapid uptake of the lactone by hepatocytes, its subsequent phosphorylation, and its entry into the PPP where the labeled carbon at the C1 position is released as CO₂. nih.govnih.gov This methodology allows for the real-time assessment of pathway activity under different physiological conditions. nih.gov

In cellular and microbial systems, such as cell cultures, bacteria, and fungi, D-Glucono-1,5-lactone-1-¹³C can be used to delineate the pathways of carbohydrate metabolism. nih.gov For example, in Bacillus megaterium, ¹³C tracer experiments have confirmed that glucose catabolism can proceed through a gluconate pathway, where glucose is first oxidized to gluconate and then phosphorylated to 6-phosphogluconate, which then enters the oxidative PPP. nih.gov By analyzing the isotopic enrichment in key metabolites, researchers can quantify the relative contributions of different catabolic routes. nih.gov

The table below provides examples of systems where ¹³C-gluconolactone can be used as a tracer and the metabolic pathways that can be investigated.

Biological SystemMetabolic Pathway InvestigatedKey Labeled MetabolitesReference
Isolated Perfused Mouse Liver Pentose Phosphate Pathway (Oxidative Branch)6-phospho-[1-¹³C]gluconate, H¹³CO₃⁻ nih.govnih.gov
Bacterial Cultures (B. megaterium) Gluconate Pathway, Pentose Phosphate Pathway6-phosphogluconate, Ribose-5-phosphate (B1218738) nih.gov
Yeast Cultures (S. bulderi) Fermentation of GluconolactoneGlucose, Ethanol, CO₂ nih.gov
Mammalian Cell Cultures Central Carbon MetabolismGlycolytic intermediates, TCA cycle intermediates mdpi.com

Dynamic enrichment of ¹³C-metabolites in complex biological matrices

A key application of SIRM with D-Glucono-1,5-lactone-1-¹³C is the ability to monitor the dynamic enrichment of ¹³C into various metabolites within complex biological matrices like plasma, tissues, and cell extracts. nih.gov This approach involves introducing the ¹³C-labeled tracer and then collecting samples at multiple time points to track the rate and extent of label incorporation into downstream metabolites. nih.gov

The temporal pattern of ¹³C enrichment provides valuable kinetic information about the metabolic pathways involved. nih.gov For example, metabolites that are biochemically close to gluconate, such as 6-phosphogluconate, will show rapid ¹³C enrichment. In contrast, metabolites further down a metabolic cascade, like TCA cycle intermediates or amino acids derived from them, will exhibit a delayed and more gradual increase in ¹³C labeling. researchgate.net

This dynamic data is crucial for constructing accurate metabolic flux models, as the rate of label incorporation is directly related to the underlying reaction rates. creative-proteomics.comcreative-proteomics.com By analyzing these time-course labeling patterns, researchers can gain a deeper understanding of how metabolic networks respond to various stimuli or perturbations. For instance, it is possible to determine how quickly a cell can reroute its carbon metabolism in response to environmental changes or genetic modifications. nih.gov The ability to resolve these dynamics in complex biological systems is a significant advantage of using stable isotope tracers like D-Glucono-1,5-lactone-1-¹³C. nih.gov

Understanding metabolic flux distributions under varied conditions

D-Glucono-1,5-lactone-1-¹³C is a valuable tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. springernature.comnih.gov By introducing the ¹³C-labeled substrate and measuring the steady-state isotopic labeling patterns in key metabolites (often protein-derived amino acids or central intermediates), it is possible to deduce the distribution of metabolic fluxes throughout the cellular network. creative-proteomics.comresearchgate.net

This approach is particularly powerful for comparing metabolic states under different conditions, such as comparing healthy versus diseased tissues, or microbial strains under different growth conditions. creative-proteomics.comnih.gov For example, ¹³C-MFA can reveal how cancer cells rewire their metabolism, often showing an increased reliance on pathways like the PPP to generate NADPH for antioxidant defense and ribose for nucleotide synthesis. nih.gov By tracing the fate of the ¹³C label from gluconolactone, researchers can quantify the flux through the PPP relative to glycolysis and the TCA cycle. nih.govresearchgate.net

The data obtained from ¹³C-MFA provides a detailed, quantitative snapshot of cellular physiology. springernature.com This information is critical for identifying metabolic bottlenecks in engineered microbial strains for biotechnological production or for identifying potential drug targets in disease states. nih.gov The ability to precisely measure flux distributions under varied conditions makes ¹³C-MFA with tracers like D-Glucono-1,5-lactone-1-¹³C an indispensable tool in systems biology and metabolic engineering. creative-proteomics.comnih.gov

De novo Biosynthesis Pathways Elucidation

The use of D-Glucono-1,5-lactone-1-¹³C as a tracer is instrumental in elucidating de novo biosynthetic pathways, which are the metabolic routes for synthesizing complex molecules from simple precursors. nih.gov Once the ¹³C label enters the central carbon metabolism via the pentose phosphate pathway and glycolysis, it is distributed into a variety of precursor molecules that serve as the building blocks for macromolecules. researchgate.netmdpi.com

For example, the de novo synthesis of nucleotides relies on ribose-5-phosphate, which is a direct product of the pentose phosphate pathway. wikipedia.org By feeding cells with D-Glucono-1,5-lactone-1-¹³C, the ¹³C label will be incorporated into the ribose moiety of newly synthesized nucleotides. nih.gov Similarly, the carbon backbones of many amino acids are derived from intermediates of glycolysis and the TCA cycle. pnas.org For instance, alanine (B10760859) is synthesized from pyruvate, while aspartate and glutamate (B1630785) are derived from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. mdpi.compnas.org

By using analytical techniques such as mass spectrometry or NMR to detect the presence and position of the ¹³C label in the final biosynthetic products (e.g., amino acids, nucleotides, fatty acids), researchers can trace the carbon flow from gluconate and confirm the activity of specific biosynthetic pathways. core.ac.ukrsc.org This approach not only validates known pathways but can also lead to the discovery of novel metabolic routes or connections. nih.govoup.com The ability to track the flow of carbon from a specific precursor into a diverse range of biomolecules makes ¹³C-labeled tracers essential for mapping the biosynthetic landscape of a cell. nih.gov

Identification of novel metabolic intermediates and end-products

The introduction of this compound into a biological system enables the tracking of the labeled carbon atom through subsequent enzymatic reactions. As the labeled substrate is metabolized, the 13C atom is incorporated into downstream metabolites. Using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect these 13C-enriched molecules. This methodology is instrumental in confirming the activity of known pathways and discovering previously uncharacterized metabolic routes or end-products.

A key metabolic fate of the gluconate derived from this compound is its entry into the oxidative branch of the pentose phosphate pathway. The first enzymatic step in this pathway, catalyzed by 6-phosphogluconate dehydrogenase, involves the decarboxylation of 6-phosphogluconate, releasing the C1 carbon as carbon dioxide (CO2). When using this compound, this results in the production of labeled 13CO2. The detection and quantification of this labeled CO2 provides a direct measure of the flux through the oxidative PPP.

In some organisms, alternative pathways for gluconolactone metabolism have been identified using this tracer approach. For instance, studies in the yeast Saccharomyces bulderi have proposed a novel anaerobic fermentation pathway. nih.gov In this pathway, δ-gluconolactone is first reduced to glucose by an NADPH-dependent glucose dehydrogenase. nih.gov The resulting glucose then enters glycolysis and the pentose phosphate pathway. nih.gov Using this compound in such a system would allow researchers to trace the 13C label through this reductive step and into glycolytic intermediates and end-products like ethanol, confirming the activity of this unconventional metabolic route.

Table 1: Tracking 13C from this compound in Different Pathways

PathwayKey Intermediate/ProductExpected Labeling StatusMetabolic Insight
Pentose Phosphate Pathway (Oxidative Branch)Carbon Dioxide (CO2)13CO2Direct measurement of oxidative PPP flux.
Pentose Phosphate Pathway (Non-oxidative Branch)Ribose-5-phosphateUnlabeledConfirms decarboxylation at the entry point of the oxidative PPP.
Novel Yeast Fermentation PathwayGlucose[1-13C]GlucoseConfirms the initial reductive step from gluconolactone to glucose.
Novel Yeast Fermentation PathwayEthanolLabeledTraces the flow of the C1 carbon through glycolysis and fermentation.

Tracing carbon flow in anabolic processes

Tracing the flow of carbon from nutrient sources into the synthesis of complex biomolecules (anabolism) is a primary application of stable isotope tracers. However, the specific labeling position in this compound makes it a specialized tool, primarily for measuring pathway flux rather than serving as a general carbon source for anabolic tracing.

As mentioned, the entry of 6-phosphogluconate (derived from this compound) into the oxidative PPP leads to the immediate loss of the 13C label as 13CO2. The remaining five-carbon molecule, ribulose-5-phosphate, is therefore unlabeled. This unlabeled intermediate is the precursor for the synthesis of nucleotides (via ribose-5-phosphate) and can be converted back into glycolytic intermediates through the non-oxidative PPP.

Consequently, anabolic products derived from the carbon backbone of the pentose phosphate pathway, such as the ribose moiety in nucleotides or amino acids derived from glycolytic intermediates, will not incorporate the 13C label from this specific tracer.

The primary "anabolic" information gained from this compound is indirect. The oxidative PPP is a major source of cellular NADPH, a critical reducing equivalent for anabolic processes like fatty acid synthesis and nucleotide synthesis. By quantifying the release of 13CO2, researchers can accurately measure the flux through the oxidative PPP and, by extension, estimate the rate of NADPH production available for these anabolic pathways.

Table 2: Fate of the 1-13C Label and its Implications for Anabolic Tracing

Metabolic ProcessKey Product13C Incorporation from D-Glucono-1,5-lactone-1-13CReason
Oxidative PPPNADPHNo (NADPH is a cofactor)The process generates NADPH, but the carbon label is lost as CO2.
Nucleotide SynthesisRibose-5-phosphateNoThe 13C label is lost as CO2 before the formation of the 5-carbon sugar backbone.
Fatty Acid SynthesisPalmitateNoCarbon precursors for fatty acid synthesis (acetyl-CoA) are unlabeled.

Comparative Metabolic Studies with Other Labeled Tracers

The insights gained from an isotope tracing study are highly dependent on the choice of the labeled substrate. Comparing the results from this compound with those from other tracers, such as 13C-labeled glucose, provides a more nuanced understanding of metabolic regulation and pathway utilization.

Comparison with 13C-labeled glucose isotopes

Glucose is the central molecule in carbohydrate metabolism and can enter multiple pathways from its entry point as glucose-6-phosphate. Comparing the metabolism of this compound with specifically labeled glucose isotopes allows for the dissection of intersecting pathways.

Comparison with [1-13C]glucose: Like this compound, [1-13C]glucose also loses its label as 13CO2 upon entering the oxidative PPP. However, [1-13C]glucose can also be metabolized through glycolysis, where the C1 carbon becomes the C3 carbon of pyruvate and lactate. By comparing the 13CO2 release from both tracers, researchers can differentiate the flux of carbon that enters the PPP directly via gluconate phosphorylation versus the total flux entering from glucose. This can reveal the relative activity of glucose-6-phosphate dehydrogenase versus gluconate kinase under different physiological conditions.

Comparison with [U-13C]glucose: Uniformly labeled glucose ([U-13C]glucose), where all six carbon atoms are 13C, is a global tracer used to map the distribution of the glucose backbone into a wide array of anabolic products. Unlike this compound, [U-13C]glucose will label intermediates of the PPP, glycolysis, the TCA cycle, and downstream anabolic products like amino acids, lipids, and nucleotides. Using this compound in parallel with [U-13C]glucose allows for the specific quantification of oxidative PPP flux alongside a broad assessment of where the carbon from glucose is ultimately directed.

Table 3: Comparative Utility of 13C-Labeled Tracers

TracerPrimary Metabolic EntryFate of 13C in Oxidative PPPUtility for Anabolic TracingPrimary Research Question Answered
D-Glucono-1,5-lactone-1-13C6-PhosphogluconateReleased as 13CO2Poor (measures NADPH production rate)What is the specific flux through the oxidative PPP?
[1-13C]GlucoseGlucose-6-PhosphateReleased as 13CO2Limited (can trace C1 to C3 of lactate)What is the relative flux of glucose into the PPP vs. glycolysis?
[U-13C]GlucoseGlucose-6-PhosphateLabels Ribose-5-PhosphateExcellentWhere does the carbon backbone of glucose contribute to biosynthesis?

Synergistic use of multiple stable isotopes (e.g., 2H, 15N) for comprehensive metabolic profiling

To create a more complete picture of metabolic networks, researchers often employ multiple isotope tracers simultaneously. Combining this compound with tracers labeled with deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N) can validate findings and uncover deeper metabolic connections. nih.gov

The primary role of the oxidative PPP is the production of NADPH (a source of hydride, H-). The hydrogen atoms in NADPH are derived from glucose and water. By using deuterium-labeled tracers, such as glucose labeled with 2H or by growing cells in heavy water (D2O), the flow of these hydrogen atoms can be tracked. nih.gov

A powerful experimental design involves administering this compound alongside a 2H-labeled tracer.

This compound measures the rate of carbon decarboxylation in the oxidative PPP.

[4-2H]glucose can be used to trace the transfer of deuterium to NADPH and subsequently into anabolic products like fatty acids. nih.gov

By measuring both the release of 13CO2 and the incorporation of 2H into lipids, researchers can obtain two independent, yet related, measurements of PPP activity. This dual-tracer approach provides a robust validation of the metabolic flux calculations and offers a more comprehensive view of how PPP activity is coupled to reductive biosynthesis. Similarly, using 15N-labeled amino acids (e.g., [15N]glutamine) in conjunction with the 13C-lactone tracer can link the rate of NADPH production to specific nitrogen metabolism pathways, such as nucleotide synthesis.

Table 4: Example of a Dual Isotope Tracing Experiment

Isotope Tracer CombinationMeasurement 1 (from 13C)Measurement 2 (from 2H)Combined Metabolic Insight
D-Glucono-1,5-lactone-1-13C + [4-2H]GlucoseRate of 13CO2 releaseIncorporation of 2H into fatty acidsProvides a validated quantification of oxidative PPP flux and its direct link to lipogenesis.
D-Glucono-1,5-lactone-1-13C + D2O (Heavy Water)Rate of 13CO2 releaseIncorporation of 2H into ribose of nucleotidesLinks the rate of NADPH production to the rate of de novo nucleotide synthesis.

Enzymology and Reaction Mechanisms Involving D Glucono 1,5 Lactone 1 13c

Substrate Activity in Enzyme Systems

D-Glucono-1,5-lactone, and by extension its ¹³C-labeled counterpart, is a key intermediate in carbohydrate metabolism. In aqueous solutions, it exists in equilibrium with its hydrolyzed form, D-gluconic acid. This dynamic interplay is central to its role as a substrate for several key enzymes.

The metabolic journey of D-Glucono-1,5-lactone-1-13C begins with its entry into cellular metabolic pathways, where it is acted upon by a series of specific enzymes.

Gluconate kinase (EC 2.7.1.12) is a crucial enzyme that catalyzes the phosphorylation of D-gluconate to 6-phospho-D-gluconate, a committed step in the pentose (B10789219) phosphate (B84403) pathway. Studies have shown that gluconate kinase exhibits activity towards D-glucono-1,5-lactone. This is attributed to the spontaneous hydrolysis of the lactone to D-gluconate in aqueous environments, which then serves as the direct substrate for the enzyme. The phosphorylation occurs at the C6 position, yielding 6-phospho-D-gluconate-1-¹³C. Human gluconokinase, in particular, has demonstrated strict substrate specificity for D-gluconate and its lactone derivative.

Following the phosphorylation of D-gluconate, the resulting 6-phosphogluconate enters the next phase of the pentose phosphate pathway, which is catalyzed by 6-phosphogluconate dehydrogenase (EC 1.1.1.44). This enzyme facilitates the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate and carbon dioxide (CO₂). When using this compound as the initial substrate, the ¹³C label is released as ¹³CO₂, providing a direct and measurable indicator of flux through this pathway.

6-Phosphogluconolactonase (6PGL; EC 3.1.1.31) is a cytosolic enzyme that catalyzes the hydrolysis of 6-phosphogluconolactone to 6-phosphogluconic acid. This reaction is a critical step in the oxidative phase of the pentose phosphate pathway. The enzyme ensures the efficient conversion of the lactone, preventing its accumulation and potential side reactions. The proposed mechanism for 6PGL involves a proton transfer to the O5 ring oxygen, initiated by the attack of a hydroxide (B78521) ion at the C5 ester. This forms a tetrahedral intermediate, and the subsequent elimination of the ester linkage is facilitated by a proton donation from an active site histidine residue. 6PGL is highly specific for the δ-isomer of 6-phosphogluconolactone and shows no activity towards the γ-isomer.

While direct inhibition studies of O-linked β-N-acetylglucosaminidase (OGA) and Hexosaminidase B (HexB) by this compound are not extensively documented, the broader class of aldonolactones is known to inhibit glycosidases. For instance, 1,5-D-gluconolactone has been shown to be a competitive inhibitor of sweet-almond beta-glucosidase. nih.gov OGA is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. patsnap.com The inhibition of OGA has emerged as a therapeutic strategy for neurodegenerative diseases like Alzheimer's. nih.govnih.gov More potent and specific inhibitors of these enzymes, such as NAG-thiazoline and its derivatives, have been synthesized and studied. nih.gov These inhibitors often mimic the transition state of the glycosidase-catalyzed reaction. The structural similarity of D-glucono-1,5-lactone to the oxocarbenium ion-like transition state of glycoside hydrolysis suggests a potential, albeit likely weak, inhibitory activity against OGA and HexB.

The use of ¹³C-labeled substrates like this compound is a powerful technique for studying enzyme kinetics and metabolic pathways in vivo. This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows researchers to trace the flow of carbon atoms through a metabolic network.

By introducing a ¹³C-labeled substrate, the distribution of the isotope in various metabolites can be measured over time using NMR or mass spectrometry. This data can then be used to calculate the rates of metabolic reactions (fluxes) and to gain insights into the regulation of these pathways. For instance, hyperpolarized δ-[1-¹³C]gluconolactone has been utilized as a probe to monitor the flux through the oxidative portion of the pentose phosphate pathway in real-time. The appearance of hyperpolarized H¹³CO₃⁻ provides a direct measure of the activity of 6-phosphogluconate dehydrogenase. Such studies have demonstrated that the use of specifically labeled substrates significantly enhances the accuracy of parameter estimation in kinetic models of metabolic networks.

Table 1: Enzymes Involved in the Metabolism of D-Glucono-1,5-lactone

EnzymeEC NumberReaction CatalyzedRole in Pathway
Gluconate Kinase 2.7.1.12D-gluconate + ATP → 6-phospho-D-gluconate + ADPPhosphorylates gluconate, committing it to the pentose phosphate pathway.
6-Phosphogluconolactonase (6PGL) 3.1.1.316-phospho-D-glucono-1,5-lactone + H₂O → 6-phospho-D-gluconateHydrolyzes the lactone intermediate in the pentose phosphate pathway.
6-Phosphogluconate Dehydrogenase 1.1.1.446-phospho-D-gluconate + NADP⁺ → D-ribulose 5-phosphate + CO₂ + NADPHCatalyzes the oxidative decarboxylation step, producing NADPH and a precursor for nucleotide synthesis.

Influence of isotopic labeling on enzyme-substrate interactions

The substitution of a 12C atom with a 13C atom at the C1 position of D-Glucono-1,5-lactone introduces a subtle but significant change in mass. This alteration is the basis of the Kinetic Isotope Effect (KIE), a phenomenon where isotopically substituted molecules can react at different rates. princeton.edu The KIE arises because the heavier 13C isotope forms a slightly stronger bond and has a lower zero-point vibrational energy compared to 12C. princeton.edu Consequently, more energy is required to break the bond involving 13C, which can lead to a slower reaction rate if that bond cleavage is part of the rate-determining step of the enzymatic reaction.

By comparing the reaction kinetics of this compound with its unlabeled counterpart, researchers can gain valuable insights into the transition state of an enzyme-catalyzed reaction. A significant KIE provides strong evidence that the bond to the C1 carbon is being broken or formed in the slowest step of the reaction mechanism. This information is instrumental in understanding enzyme-substrate interactions at a molecular level and characterizing the catalytic mechanism. The use of 13C-labeled substrates is a key technique in metabolic flux analysis to investigate the consequences of isotope effects at critical metabolic branch points. nih.gov

Biochemical Reaction Characterization

The 13C label at the C1 position, the most chemically active site of the molecule, allows for precise tracking of D-Glucono-1,5-lactone through various biochemical transformations.

Oxidation reactions of this compound

D-Glucono-1,5-lactone is a substrate for enzymes such as d-gluconolactone oxidase, which catalyzes its further oxidation. nih.gov When this compound is used, the isotopic label is retained in the resulting product, allowing for unambiguous tracking of the metabolic fate of the C1 carbon. The metabolic pathway from glucose involves an initial oxidation to D-glucono-1,5-lactone, followed by further oxidation by d-gluconolactone oxidase (GLO) to produce compounds like d-erythorbic acid. nih.gov The use of the 13C-labeled substrate in such studies enables researchers to follow the conversion and quantify product yields with high precision using mass spectrometry or NMR spectroscopy.

Reduction pathways back to 13C-labeled glucose

In certain metabolic contexts, this compound can be reduced back to D-glucose-1-13C. This reverse reaction is significant for studying pathways such as the pentose phosphate pathway (PPP) and gluconeogenesis. Tracking the 13C label from the lactone back to glucose provides a direct measure of the flux through these reductive pathways. This is particularly valuable in understanding cellular metabolism and how cells adapt to different physiological conditions.

Enzymatic hydrolysis and equilibrium shifts in aqueous environments

In an aqueous solution, D-Glucono-1,5-lactone exists in a dynamic equilibrium with its hydrolyzed form, D-gluconic acid. wikipedia.orgmedchemexpress.com This hydrolysis can occur spontaneously or be catalyzed by lactonase enzymes. researchgate.net The process is characterized by the opening of the lactone ring. researchgate.net

Upon dissolution in water, D-Glucono-1,5-lactone is partially hydrolyzed, establishing an equilibrium that consists of D-gluconic acid and the delta- and gamma-lactone forms. fao.orgnih.gov Studies have shown this equilibrium mixture contains approximately 55-66% D-gluconic acid. fao.org The rate of this hydrolysis is influenced by factors such as temperature and pH, with higher values for both increasing the rate. wikipedia.orgmedchemexpress.com The use of this compound allows researchers to monitor this equilibrium shift precisely using 13C-NMR, as the chemical environment, and thus the signal of the C1 carbon, changes distinctly between the cyclic lactone and the open-chain acid form. acs.org

Below is a table summarizing kinetic data for the hydrolysis of D-glucono-δ-lactone.

Catalysis ConditionRate ConstantTemperatureReference
Water Catalysis (kH₂O)4.59 × 10-5 s⁻¹25 °C scispace.com
Hydroxide Ion Catalysis (kOH⁻)2.76 × 10³ L mol⁻¹ s⁻¹25 °C scispace.com
Pseudo first-order (phosphate buffer, pH 6.4)8.8 × 10-4 s⁻¹Not Specified researchgate.net

Enzyme Assay Development and Optimization

The unique properties of this compound make it an excellent tool for the development of highly specific and sensitive enzyme assays.

Development of specific and direct assays for enzymes utilizing this compound or its derivatives

The presence of the 13C label enables the development of direct and continuous assays for enzymes that metabolize D-Glucono-1,5-lactone. Unlike traditional spectrophotometric assays that often rely on coupled reactions and can be prone to interference, assays using the labeled substrate can directly measure the appearance of a 13C-labeled product or the disappearance of the substrate. megazyme.com

Techniques such as 13C-NMR spectroscopy and mass spectrometry are particularly well-suited for this purpose. For example, a 13C-NMR-based assay can monitor the reaction in real-time within a sealed tube, providing kinetic data without the need for sample quenching or separation. This allows for the precise determination of enzyme kinetic parameters like Km and Vmax.

Furthermore, direct assays have been developed for related enzymes, such as glucose oxidase, which produces D-glucono-1,5-lactone. One such method uses Fourier transform infrared spectroscopy (FTIR) to directly measure the formation of the lactone product. researchgate.net Similar direct detection principles can be applied using the 13C-labeled compound, leveraging its unique spectroscopic signature. Assays for derivatives, such as 6-phosphogluconolactonase, have also been developed, demonstrating the utility of lactone substrates in enzymology. portlandpress.com The stable isotope label in this compound provides a non-radioactive and highly sensitive alternative for developing the next generation of specific and direct enzyme assays. medchemexpress.com

Spectrophotometric and chromatographic methods for enzyme activity measurement

The enzymatic conversion of D-Glucono-1,5-lactone and its hydrolytic product, D-gluconic acid, can be monitored using various analytical techniques. Spectrophotometric and chromatographic methods are particularly prevalent for measuring the activity of enzymes involved in these transformations. The isotopic label in this compound is primarily utilized in metabolic tracing studies using techniques like NMR or mass spectrometry, while the fundamental enzyme activity assays often rely on the chemical properties of the molecule, which are shared with its unlabeled counterpart.

Spectrophotometric Methods

Spectrophotometry offers a sensitive and often continuous way to measure enzyme activity. For enzymes that interact with D-Glucono-1,5-lactone or its derivatives, these assays typically rely on coupled enzymatic reactions that result in a chromophoric product.

A widely used spectrophotometric method for determining D-gluconic acid, the hydrolysis product of D-Glucono-1,5-lactone, involves a two-step enzymatic reaction. megazyme.com First, gluconate kinase (GK) phosphorylates D-gluconate to D-gluconate-6-phosphate. Subsequently, 6-phosphogluconate dehydrogenase (6-PGDH) catalyzes the oxidative decarboxylation of D-gluconate-6-phosphate. This second reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. megazyme.comygeia.cl The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm. megazyme.comygeia.cl This assay is highly specific for D-gluconic acid and can be adapted to measure D-Glucono-1,5-lactone after its alkaline hydrolysis to D-gluconate. megazyme.com

Another spectrophotometric approach involves Fourier Transform Infrared Spectroscopy (FTIR). FTIR has been employed to directly measure the activity of glucose oxidase, an enzyme that catalyzes the oxidation of D-glucose to D-Glucono-1,5-lactone and hydrogen peroxide. researchgate.net This method allows for real-time monitoring of the reaction by tracking the appearance of the characteristic vibrational bands of the product, D-Glucono-1,5-lactone, such as the one at 1212 cm⁻¹. researchgate.net

The table below summarizes key aspects of these spectrophotometric assays.

Method Enzyme(s) Involved Principle Detection Wavelength Key Findings/Parameters
Coupled Enzyme UV AssayGluconate Kinase (GK), 6-Phosphogluconate Dehydrogenase (6-PGDH)Measurement of NADPH formation, which is stoichiometric to the amount of D-gluconate. megazyme.comygeia.cl340 nm (or 334/365 nm) ygeia.clThe assay is linear over a range of 0.8 to 50 µg of D-gluconic acid per assay. megazyme.com The detection limit is approximately 0.792 mg/L. megazyme.com
Fourier Transform Infrared (FTIR) SpectroscopyGlucose OxidaseReal-time monitoring of the formation of D-Glucono-1,5-lactone by observing its characteristic infrared absorption bands. researchgate.net1212 cm⁻¹ (for D-Glucono-1,5-lactone) researchgate.netThe method was used to determine Michaelis-Menten kinetics for glucose oxidase, yielding a Km value of 5.9 mM, which is in good agreement with previously reported values. researchgate.net

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide a powerful tool for separating and quantifying D-Glucono-1,5-lactone from substrates, products, and other components in a reaction mixture.

An HPLC method coupled with a Charged Aerosol Detector (CAD) has been developed for the determination of D-Glucono-δ-Lactone. cmes.org This method offers high sensitivity and is suitable for quantifying the lactone in complex matrices. The separation is typically achieved on a column designed for polar compounds, such as a Thermo Hypersil Gold Aq column. cmes.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water. cmes.org This technique allows for the direct measurement of the lactone, providing a valuable tool for studying the kinetics of enzymes that produce or consume it.

The following table outlines the parameters for an established HPLC method for D-Glucono-δ-Lactone determination.

Parameter Condition
Technique High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) cmes.org
Stationary Phase Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) cmes.org
Mobile Phase Acetonitrile-water (9+1) cmes.org
Flow Rate 0.5 mL·min⁻¹ cmes.org
Column Temperature 30 °C cmes.org
Detection Charged Aerosol Detector (CAD) with nebulization temperature at 50 °C cmes.org
Linearity Range 1.05–22.5 mg·L⁻¹ cmes.org
Detection Limit 0.32 ng cmes.org

Methodological Advancements and Future Research Perspectives in D Glucono 1,5 Lactone 1 13c Research

Development of Novel Isotopic Probes

The versatility of D-Glucono-1,5-lactone-1-13C as a metabolic probe has spurred the development of new derivatives and advanced techniques to enhance its utility in metabolic research. These advancements aim to improve targeting specificity and signal detection for real-time analysis of metabolic processes.

Design and synthesis of new this compound derivatives for specific metabolic targets

The design and synthesis of novel derivatives of this compound are pivotal for targeting specific metabolic pathways with greater precision. One area of exploration involves the modification of the gluconolactone (B72293) structure to create probes for specific enzymes or transport proteins. For instance, the synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids has been explored to develop novel low-molecular-weight organogelators. chemrxiv.org This research has shown that the introduction of fatty acids can alter the ring structure from a six-membered D-glucono-1,5-lactone to a five-membered D-glucono-1,4-lactone, with the gelation ability being dependent on the length of the fatty acid. chemrxiv.org

Future research in this area could focus on attaching functional groups to the this compound molecule that are recognized by specific metabolic enzymes or transporters. This would allow for the targeted delivery of the isotopic label to particular cellular compartments or metabolic pathways, thereby providing more refined data on localized metabolic activities. The development of such targeted probes will be instrumental in dissecting complex metabolic networks and understanding the role of specific pathways in health and disease.

Integration with hyperpolarization techniques for enhanced signal detection in real-time investigations

A significant advancement in the use of 13C-labeled compounds is their integration with hyperpolarization techniques, such as dynamic nuclear polarization (DNP). youtube.com Hyperpolarization can enhance the nuclear magnetic resonance (NMR) signal of 13C-labeled molecules by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in living organisms. youtube.comnih.gov

Hyperpolarized δ-[1-13C]gluconolactone has been successfully used as a probe to detect flux through the oxidative portion of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov Studies in isolated perfused mouse livers have demonstrated that the hyperpolarized probe rapidly enters hepatocytes, is phosphorylated, and enters the PPP, leading to the production of hyperpolarized H13CO3− within seconds. nih.govnih.gov This allows for the real-time monitoring of changes in PPP flux in response to different metabolic conditions. nih.gov

The ability to perform real-time metabolic imaging with hyperpolarized 13C-labeled substrates provides a significant advantage over other methods like positron emission tomography (PET), which cannot distinguish between different molecular species in real-time. nih.gov The continued development and application of hyperpolarization techniques with this compound and its derivatives hold immense promise for the non-invasive diagnosis and monitoring of diseases characterized by altered metabolism, such as cancer and neurological disorders. ismrm.orgwustl.edu

Computational and Modeling Approaches

Computational and modeling approaches are essential for interpreting the complex datasets generated from 13C-labeling experiments. These methods allow for the quantification of metabolic fluxes, the study of enzyme-inhibitor interactions, and the modeling of biochemical equilibria.

Metabolic flux analysis (MFA) algorithms incorporating 13C-labeling data

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic pathway activity. nih.gov The process involves introducing a 13C-labeled substrate, such as this compound, into a biological system and then measuring the distribution of the 13C label in various metabolites. nih.govresearchgate.net This data is then used in conjunction with mathematical models of metabolic networks to estimate the rates of metabolic reactions, or fluxes. nih.govd-nb.info

The core of 13C-MFA lies in algorithms that can accurately relate the measured isotopic labeling patterns to the underlying metabolic fluxes. nih.gov These algorithms are based on a model of the biochemical reaction network and are used to simulate the flow of the 13C label through the network for a given set of fluxes. d-nb.info By comparing the simulated labeling patterns with the experimentally measured ones, the fluxes can be estimated. nih.gov

Recent advancements in 13C-MFA include the development of more sophisticated algorithms and software tools that can handle larger and more complex metabolic models. researchgate.net These tools facilitate the design of labeling experiments, the processing of analytical data from techniques like mass spectrometry and NMR, and the statistical evaluation of the estimated fluxes. researchgate.netresearchgate.net The application of 13C-MFA with this compound can provide detailed insights into the regulation of pathways such as the pentose phosphate pathway and glycolysis in various physiological and pathological states. d-nb.info

Table 1: Key Components of 13C-Metabolic Flux Analysis (MFA)
ComponentDescriptionRelevance to this compound
13C-Labeled SubstrateA nutrient source where specific carbon atoms are replaced with the 13C isotope.This compound serves as a tracer to probe specific metabolic pathways.
Isotopic Labeling MeasurementAnalytical techniques (e.g., MS, NMR) to determine the distribution of 13C in metabolites. nih.govProvides the experimental data on the metabolic fate of the labeled gluconolactone.
Metabolic Network ModelA stoichiometric model of the biochemical reactions occurring in the cell. d-nb.infoDefines the possible routes for the metabolism of this compound.
Flux Estimation AlgorithmComputational methods to calculate the metabolic fluxes that best fit the labeling data. nih.govQuantifies the activity of pathways utilizing the labeled gluconolactone.

Computational studies of enzyme-inhibitor binding for lactone derivatives

Computational methods are increasingly being used to study the interactions between enzymes and their inhibitors, which is crucial for drug design and understanding enzyme mechanisms. researcher.life For lactone derivatives, including those structurally related to D-Glucono-1,5-lactone, computational approaches such as molecular docking and molecular dynamics (MD) simulations can predict how these molecules bind to the active sites of enzymes. nih.govnih.gov

These computational studies can provide detailed insights into the binding modes, interaction energies, and conformational changes that occur upon binding. mdpi.com For example, molecular docking can be used to screen virtual libraries of lactone derivatives to identify potential inhibitors of a target enzyme. researcher.life MD simulations can then be used to study the stability of the enzyme-inhibitor complex and to calculate binding free energies. mdpi.com

By understanding the structural basis of enzyme inhibition by lactone derivatives, it is possible to design more potent and selective inhibitors. nih.gov This is particularly relevant for enzymes involved in metabolic pathways where D-Glucono-1,5-lactone is an intermediate or analogue.

Thermodynamic and kinetic modeling of this compound hydrolysis and related biochemical equilibria

D-Glucono-1,5-lactone undergoes hydrolysis in aqueous solutions to form D-gluconic acid, establishing an equilibrium between the lactone and the open-chain acid form. researchgate.net Understanding the thermodynamics and kinetics of this hydrolysis is essential for interpreting data from metabolic studies using this compound, as the relative concentrations of the lactone and acid forms can influence their metabolic fate.

Thermodynamic and kinetic modeling can be used to quantify the rates of hydrolysis and lactonization under different conditions of pH and temperature. osti.gov Potentiometry, NMR, and electrospray ionization-mass spectrometry (ESI-MS) are techniques that have been used to study the lactone-acid equilibria of gluconic acid. osti.gov These studies have determined the protonation constants and the rate constants for the δ-lactonization and hydrolysis. osti.gov

For instance, it has been shown that in acidic aqueous solutions, gluconate protonation is coupled with the formation of δ- and γ-lactones, with the δ-lactone forming more readily. osti.gov Kinetic modeling of these processes is crucial for accurately interpreting the results of 13C-labeling experiments, as it allows for the correction of the isotopic data for the effects of spontaneous chemical reactions.

Table 2: Thermodynamic and Kinetic Parameters for D-Glucono-δ-lactone Equilibria
ParameterValueMethodConditions
log Ka (Deprotonation)3.30 ± 0.02NMRI = 0.1 M NaClO4, Room Temperature osti.gov
log KL (δ-Lactonization)-(0.54 ± 0.04)Batch Potentiometric TitrationsI = 0.1 M NaClO4, Room Temperature osti.gov
k1 (δ-Lactonization rate constant)3.2 x 10-5 s-1ESI-MSpCH ~ 5.0 osti.gov
k-1 (Hydrolysis rate constant)1.1 x 10-4 s-1ESI-MSpCH ~ 5.0 osti.gov

Integration with Multi-Omics Data

The utility of this compound extends beyond standalone metabolic flux analysis, entering the realm of systems biology through its integration with other large-scale datasets. This multi-omics approach provides a more holistic understanding of cellular physiology by connecting metabolic changes to the expression of genes, proteins, and the lipid profile.

Correlation of 13C-metabolomics data with transcriptomics, proteomics, and lipidomics for systems-level understanding

Integrating data from 13C-metabolomics studies using this compound with other omics layers is crucial for building a comprehensive picture of biological systems. mdpi.com This strategy involves correlating the metabolic flux data, as traced by the 13C label, with genome-wide transcriptomics, proteomics, and lipidomics data. nih.gov The goal is to move from identifying changes in a single pathway to understanding how these metabolic shifts are regulated and what their downstream consequences are. mdpi.comnih.gov

For instance, an observed increase in flux through a specific pathway traced with this compound can be correlated with the upregulation of mRNA transcripts (transcriptomics) and increased abundance of enzymes (proteomics) that are known to catalyze steps in that pathway. mdpi.com Statistical methods, such as Pearson correlation analysis, are often employed to identify significant relationships between the abundance of specific 13C-labeled metabolites and the expression levels of genes or proteins across different experimental conditions. nih.govmdpi.com This integrated analysis can reveal connections that would be missed by studying each omics level in isolation, providing a more robust, systems-level understanding of cellular responses. mdpi.commixomics.org

Omics LayerData ProvidedIntegration Insight with 13C-Metabolomics
Transcriptomics Measures the expression levels of all genes (mRNA).Correlates metabolic flux with the expression of genes encoding for specific enzymes or regulatory proteins in a pathway.
Proteomics Measures the abundance of proteins.Directly links metabolic activity with the quantity of available enzymes, transporters, and other functional proteins.
Lipidomics Measures the profile of all lipids.Connects changes in carbohydrate metabolism (traced by the lactone) to downstream effects on lipid synthesis and membrane composition. nih.govnih.gov

Application in elucidating complex regulatory networks in biological pathways

By combining these datasets, researchers can elucidate complex regulatory networks. nih.gov For example, if a stimulus causes an increased flux through the pentose phosphate pathway (PPP), as measured by this compound, an integrated multi-omics analysis could simultaneously identify the transcription factors that were activated to upregulate the genes for PPP enzymes. tum.de This allows for the construction of detailed models of metabolic regulation, showing how signaling pathways control metabolic outputs.

This approach helps to close the gap between genotype and phenotype by providing a functional readout (metabolic flux) that is linked directly to its molecular drivers (genes and proteins). nih.gov The integration of these diverse data types is essential for understanding the complex interplay of molecules that governs cellular function and for identifying key nodes in biological networks that could be targeted for therapeutic or biotechnological purposes. nih.gov

Emerging Research Areas

Research involving this compound is expanding into novel areas, leveraging its capabilities to probe metabolic pathways with high precision. These emerging applications promise to yield new insights into microbial biotechnology and fundamental biological processes beyond canonical glucose metabolism.

Advanced applications in microbial metabolism and biotechnology

In the field of biotechnology, understanding and engineering microbial metabolism is key to optimizing the production of valuable chemicals, fuels, and pharmaceuticals. frontiersin.org this compound can be used as a tracer to map metabolic fluxes in microorganisms, identifying bottlenecks in production pathways and informing genetic engineering strategies. nih.gov Lactones are widely distributed in nature and are synthesized and metabolized by various microbial enzymes, such as lactonases and Baeyer-Villiger monooxygenases. nih.gov By tracing the flow of the 13C label from gluconolactone through various metabolic routes, researchers can quantify the efficiency of engineered pathways and study the effects of different growth conditions on microbial productivity. nih.gov

Exploring this compound in non-conventional metabolic pathways

A significant area of emerging research is the use of isotopically labeled gluconolactone to study pathways other than central glycolysis. A prime example is the investigation of the pentose phosphate pathway (PPP). The PPP is critical for producing NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.

Recent studies have utilized hyperpolarized δ-[1-13C]gluconolactone as a real-time probe of PPP flux. nih.gov In this method, the 13C nucleus is "hyperpolarized," dramatically increasing its NMR signal. When introduced to cells or tissues, the tracer is rapidly taken up and metabolized through the oxidative PPP, and the appearance of hyperpolarized 13C-labeled bicarbonate (H¹³CO₃⁻) can be detected within seconds. nih.gov This technique has been used in perfused mouse livers to demonstrate that flux through the PPP is stimulated by oxidative stress (induced by hydrogen peroxide), providing a dynamic, non-invasive way to measure pathway activity. nih.gov

Potential for mechanistic studies in diverse biological contexts beyond glucose metabolism

The ability to precisely measure flux through pathways like the PPP opens up possibilities for mechanistic studies in a variety of biological contexts. Because the PPP is upregulated in many cancer cells to support rapid proliferation and in response to oxidative stress, hyperpolarized δ-[1-13C]gluconolactone could serve as a metabolic imaging probe to investigate these phenomena in cancer biology. nih.gov

Furthermore, this tool could be applied to study metabolic reprogramming in other contexts, such as in immune cell activation or during aging. The capacity to track the metabolic fate of the carbon at the C1 position of gluconolactone provides a powerful method for investigating the regulation and function of interconnected metabolic networks in health and disease.

Research AreaApplication of this compoundKey Findings / Potential Insights
Microbial Biotechnology Tracing metabolic flux to optimize engineered pathways for chemical production. nih.govIdentification of metabolic bottlenecks; quantification of pathway efficiency under different conditions.
Pentose Phosphate Pathway (PPP) Flux Use of hyperpolarized δ-[1-13C]gluconolactone as a real-time, non-invasive probe of PPP activity. nih.govDemonstrated that PPP flux increases in response to oxidative stress in the liver; potential as a metabolic imaging agent. nih.gov
Cancer Biology Investigating the upregulation of the PPP in cancer cells to meet biosynthetic and redox demands. nih.govElucidating metabolic reprogramming in tumors; potential for diagnosing or monitoring cancer progression.
Immunology & Aging Studying metabolic shifts in immune cells upon activation or during the aging process.Understanding the role of specific metabolic pathways in cellular function and senescence.

Q & A

Basic Research Questions

Q. How is D-Glucono-1,5-lactone-1-13C synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodological Answer : The synthesis typically begins with the oxidation of D-glucose-1-¹³C (CLM-420) to D-gluconic acid-1-¹³C, followed by lactonization under controlled acidic conditions . Isotopic purity is ensured through repeated recrystallization or HPLC purification. Characterization via ¹³C NMR (e.g., verifying the C-1 peak at δ ~175 ppm for the lactone carbonyl) and high-resolution mass spectrometry (e.g., molecular ion at m/z 179.13) confirms labeling efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹³C NMR : Identifies the labeled carbon position and monitors lactone stability in solution (e.g., distinguishing δ-lactone from γ-lactone isomers) .
  • FT-IR : Detects lactone-specific carbonyl stretches (~1,740 cm⁻¹) and hydroxyl groups .
  • Mass Spectrometry : Confirms molecular weight (179.13 g/mol) and isotopic enrichment (>98% ¹³C at C-1) .

Q. Why is carbon-13 labeling used in studying D-Glucono-1,5-lactone?

  • Methodological Answer : ¹³C labeling enables precise tracking of metabolic pathways (e.g., gluconic acid formation via hydrolysis) and enzyme mechanisms (e.g., glucose oxidase activity). It enhances sensitivity in NMR studies of metal ion interactions (e.g., Zn²⁺ coordination) and resolves kinetic ambiguities in multi-step reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrolysis rates of D-Glucono-1,5-lactone under varying conditions?

  • Methodological Answer : Contradictions arise from pH-dependent lactone stability (spontaneous hydrolysis dominates above pH 5) versus enzymatic lactonase activity. To dissect mechanisms:

  • Use ¹³C-labeled lactone in kinetic assays with/without lactonase inhibitors.
  • Monitor hydrolysis via Hestrin’s modified colorimetric method or ¹³C NMR to distinguish enzyme-mediated vs. non-enzymatic pathways .

Q. What experimental strategies optimize the use of this compound in studying metal ion interactions via NMR?

  • Methodological Answer :

  • Prepare aqueous solutions with Zn(II), Cd(II), or Hg(II) ions at controlled pH (6–8).
  • Acquire ¹³C NMR spectra to observe chemical shift changes in the C-1 carbonyl (e.g., ~5 ppm upfield shifts indicate metal coordination).
  • Compare with FT-IR data (e.g., shifted carbonyl stretches) and X-ray diffraction of solid complexes .

Q. In enzyme kinetic studies, how does isotopic labeling at C-1 influence glucose oxidase activity measurements?

  • Methodological Answer : ¹³C labeling minimizes signal overlap in coupled assays (e.g., H₂O₂ detection via peroxidase). For glucose oxidase (EC 1.1.5.9):

  • Use stopped-flow ¹³C NMR to track lactone formation in real time.
  • Compare turnover rates with unlabeled substrate to assess kinetic isotope effects (KIEs) .

Q. How can conflicting data on the stability of D-Glucono-1,5-lactone in aqueous solutions be systematically addressed?

  • Methodological Answer : Stability varies with temperature, ionic strength, and buffer composition. Standardize protocols by:

  • Storing solutions at 4°C in acidic buffers (pH 3–4) to retard hydrolysis.
  • Quantifying residual lactone via HPLC (C18 column, 0.1% H₃PO₃ mobile phase) or enzymatic assays .

Data Contradiction Analysis

  • Synthesis Pathways : describes D-glucono-1,5-lactone synthesis via D-glucose oxidation, while references δ- to γ-lactone isomerization under specific conditions. Researchers must verify lactone form (1,4 vs. 1,5) using XRD or NMR to avoid misassignment .
  • Hydrolysis Mechanisms : Spontaneous hydrolysis ( ) conflicts with lactonase-catalyzed pathways. Use isotopic tracing to delineate contributions .

Key Research Applications

  • Metabolic Tracing : Monitor ¹³C-labeled lactone conversion to gluconic acid in microbial cultures .
  • Metal Chelation : Study Zn²⁺-lactone complexes in antioxidant or catalytic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.